molecular formula C15H20N4 B7019905 N-[(2-ethylpyrazol-3-yl)methyl]-5,6,7,8-tetrahydroquinolin-3-amine

N-[(2-ethylpyrazol-3-yl)methyl]-5,6,7,8-tetrahydroquinolin-3-amine

Cat. No.: B7019905
M. Wt: 256.35 g/mol
InChI Key: PJQAPWZSHGVNKK-UHFFFAOYSA-N
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Description

N-[(2-ethylpyrazol-3-yl)methyl]-5,6,7,8-tetrahydroquinolin-3-amine is a heterocyclic compound that features both a pyrazole and a tetrahydroquinoline moiety

Properties

IUPAC Name

N-[(2-ethylpyrazol-3-yl)methyl]-5,6,7,8-tetrahydroquinolin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4/c1-2-19-14(7-8-18-19)11-16-13-9-12-5-3-4-6-15(12)17-10-13/h7-10,16H,2-6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJQAPWZSHGVNKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)CNC2=CC3=C(CCCC3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-ethylpyrazol-3-yl)methyl]-5,6,7,8-tetrahydroquinolin-3-amine typically involves the formation of the pyrazole ring followed by its attachment to the tetrahydroquinoline framework. One common method involves the condensation of 2-ethylpyrazole with an appropriate aldehyde or ketone to form the intermediate, which is then subjected to reductive amination with 5,6,7,8-tetrahydroquinoline.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[(2-ethylpyrazol-3-yl)methyl]-5,6,7,8-tetrahydroquinolin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce various amines or alcohols.

Scientific Research Applications

N-[(2-ethylpyrazol-3-yl)methyl]-5,6,7,8-tetrahydroquinolin-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of N-[(2-ethylpyrazol-3-yl)methyl]-5,6,7,8-tetrahydroquinolin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-ethylpyrazol-3-yl)methyl]-2-phenylethanamine
  • N-[(2-ethylpyrazol-3-yl)methyl]-3-methylbutan-2-amine

Uniqueness

N-[(2-ethylpyrazol-3-yl)methyl]-5,6,7,8-tetrahydroquinolin-3-amine is unique due to its combination of a pyrazole ring with a tetrahydroquinoline framework, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

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